molecular formula C25H18FN3O B3697627 (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide

Cat. No.: B3697627
M. Wt: 395.4 g/mol
InChI Key: ZKDOOXHGNBOPFA-XMHGGMMESA-N
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Description

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide is a complex organic compound that features a cyano group, an indole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. The cyano group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage through a condensation reaction with an appropriate amide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the cyano group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyano group and fluorophenyl group can enhance binding affinity and selectivity for these targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-[1-(phenylmethyl)indol-3-yl]-N-phenylprop-2-enamide: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.

    (E)-2-cyano-3-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.

Uniqueness

The presence of the fluorophenyl group in (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide imparts unique electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O/c26-21-12-10-18(11-13-21)16-29-17-20(23-8-4-5-9-24(23)29)14-19(15-27)25(30)28-22-6-2-1-3-7-22/h1-14,17H,16H2,(H,28,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDOOXHGNBOPFA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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